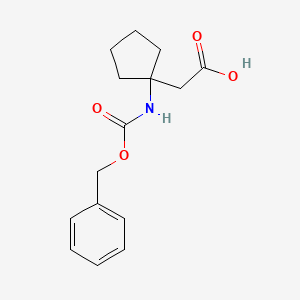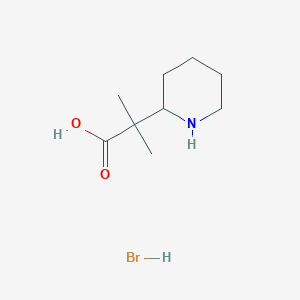
2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide is a chemical compound with a molecular formula of C10H19NO2·HBr It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide typically involves the reaction of 2-methyl-2-(piperidin-2-yl)propanoic acid with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process may involve the following steps:
Starting Material Preparation: The starting material, 2-methyl-2-(piperidin-2-yl)propanoic acid, is prepared through a series of organic reactions involving piperidine and other reagents.
Reaction with Hydrobromic Acid: The acid is then reacted with hydrobromic acid in a suitable solvent, such as ethanol or water, under controlled temperature and pressure conditions.
Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the desired hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions precisely.
Automated Systems: Employing automated systems for monitoring and controlling the reaction parameters.
Purification and Quality Control: Implementing advanced purification techniques and rigorous quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(piperidin-1-yl)propanoic acid: A similar compound with a different position of the nitrogen atom in the piperidine ring.
Methyl 2-methyl-2-(piperidin-2-yl)propanoate hydrobromide: A related compound with a methyl ester group instead of a carboxylic acid group.
Uniqueness
2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide is unique due to its specific structure and the presence of the hydrobromide salt. This uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C9H18BrNO2 |
|---|---|
Peso molecular |
252.15 g/mol |
Nombre IUPAC |
2-methyl-2-piperidin-2-ylpropanoic acid;hydrobromide |
InChI |
InChI=1S/C9H17NO2.BrH/c1-9(2,8(11)12)7-5-3-4-6-10-7;/h7,10H,3-6H2,1-2H3,(H,11,12);1H |
Clave InChI |
FQIAXKPMQSJYTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCCCN1)C(=O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


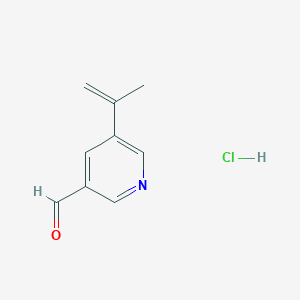
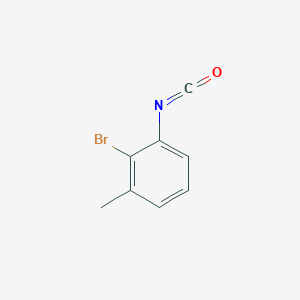

![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
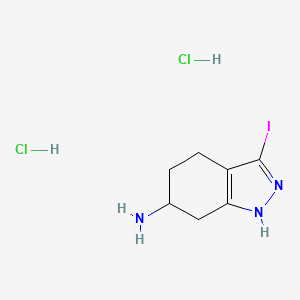
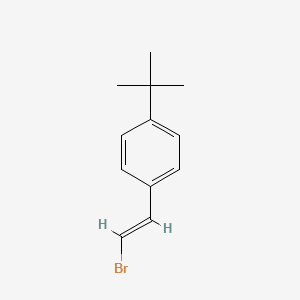
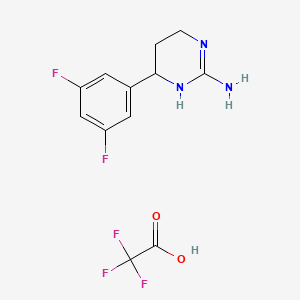
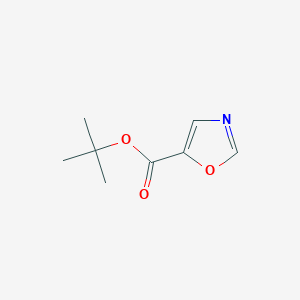
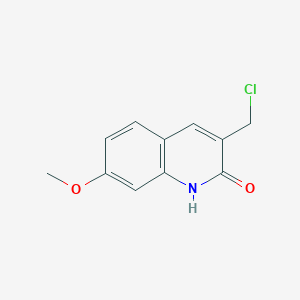
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)

